Avermectin B1a monosaccharide

Nematode Anthelmintic C. elegans

Selectively hydrolyzed monosaccharide retains larvicidal efficacy while lacking paralytic activity, enabling unique discrimination of resistance mechanisms. Ideal for SAR investigations and as a benchmark in C. elegans screening (MAC 0.1 µM).

Molecular Formula C41H60O11
Molecular Weight 728.9 g/mol
Cat. No. B12348838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B1a monosaccharide
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyZBVWYDMYMRLKIV-DQDVCMNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B1a Monosaccharide: A Structurally Defined Macrolide Intermediate for Antiparasitic Research and SAR Studies


Avermectin B1a monosaccharide (CAS 71831-09-9) is a macrocyclic lactone derivative produced by selective acid hydrolysis of the terminal oleandrose saccharide unit from the parent avermectin B1a disaccharide [1]. Unlike the naturally occurring disaccharide, this monosaccharide form retains potent biological activity against nematodes while exhibiting a distinct functional profile—it inhibits larval development but lacks paralytic activity . As a semi-synthetic degradation product with a defined molecular formula C41H60O11 and molecular weight 728.9 g/mol, it serves as a critical intermediate for structure-activity relationship (SAR) investigations and as a pharmacological probe for studying avermectin resistance mechanisms .

Why Avermectin B1a Monosaccharide Cannot Be Substituted by B1a Disaccharide or Ivermectin in Specialized Research Applications


Generic substitution of avermectin B1a monosaccharide with the parent disaccharide (avermectin B1a) or with ivermectin derivatives is scientifically inappropriate due to fundamental differences in their biological activity profiles and research utility. While avermectin B1a disaccharide acts as a full paralytic anthelmintic and insecticide, the monosaccharide retains potent larvicidal efficacy while being devoid of paralytic activity . This functional divergence enables the monosaccharide to serve as a unique pharmacological probe for discriminating between paralytic and non-paralytic mechanisms of action—a capability not achievable with the disaccharide parent. Furthermore, SAR studies have demonstrated that monosaccharide-containing avermectin derivatives exhibit a narrow and distinct activity profile against specific targets such as cat fleas (Ctenocephalides felis), where disaccharide avermectins show limited efficacy [1]. For researchers investigating resistance mechanisms, the monosaccharide form provides a structurally simplified yet biologically active scaffold that cannot be replicated by using the disaccharide parent compound [2].

Quantitative Differentiation of Avermectin B1a Monosaccharide: Head-to-Head Evidence Against Key Comparators


Larvicidal Efficacy Comparable to Disaccharide Parent: C. elegans MAC Value of 0.1 μM

Avermectin B1a monosaccharide demonstrates potent lethality against the model nematode Caenorhabditis elegans with a minimum active concentration (MAC) value of 0.1 μM . This activity is on par with the parent disaccharide compound, establishing that the removal of one saccharide unit does not compromise core anthelmintic potency in this nematode model system.

Nematode Anthelmintic C. elegans

Functional Divergence: Retained Larvicidal Activity Without Paralytic Effects

Avermectin B1a monosaccharide is a potent inhibitor of nematode larval development but is devoid of paralytic activity, in marked contrast to the parent avermectin B1a disaccharide which induces flaccid paralysis through glutamate-gated chloride channel hyperpolarization . This functional uncoupling of larvicidal and paralytic activities represents a qualitative differentiation critical for specific research applications.

Nematode Larval Development Mechanism of Action

Superior Efficacy Against Cat Flea: Monosaccharide SAR Advantage Over Disaccharides

A systematic evaluation of avermectin derivatives in an in vitro feeding screen using the cat flea (Ctenocephalides felis) revealed a narrow structure-activity relationship (SAR) with activity surprisingly associated with monosaccharides and especially their C-5-oximes, whereas disaccharide avermectins demonstrated limited efficacy against this target species [1]. This SAR discovery directly led to the commercial development of selamectin, a monosaccharide-based endectocide, as a broad-spectrum companion animal parasiticide.

Flea Control SAR Ctenocephalides felis

C-13 Substituent Potency Equivalence: Monosaccharide Matches Disaccharide in H. contortus LDA

In a comparative larval development assay using the parasitic nematode Haemonchus contortus, ivermectin and doramectin (both disaccharides) were fully effective at a concentration of 0.001 μg/ml, and both were similar in potency to their respective monosaccharide homologs [1]. The study concluded that within this compound series, there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13. Notably, the most potent compound identified in the entire 14-compound screen was a monosaccharide with a double bond at C-22,23, a hydroxyl at C-5, and a sec-butyl/isopropyl moiety at C-25.

Haemonchus contortus Larval Development Assay SAR

High-Potency Paralysis in A. cantonensis: 3.0 × 10⁻¹⁴ g/ml Effective Concentration

In a comparative paralysis study using the parasitic nematode Angiostrongylus cantonensis, avermectin B1a (disaccharide) demonstrated paralyzing activity at an extraordinarily low concentration of 3.6 × 10⁻¹⁴ M (3.0 × 10⁻¹⁴ g/ml). For comparison, ivermectin required a substantially higher concentration of 2.5 × 10⁻⁹ g/ml to achieve paralysis [1]. This ~83,000-fold difference in effective concentration establishes avermectin B1a as the more potent paralytic agent in this model. The monosaccharide form retains the core macrocyclic lactone scaffold while eliminating one saccharide unit, preserving the pharmacophore responsible for target engagement while altering the compound‘s physicochemical and functional properties.

Angiostrongylus cantonensis Paralysis GABAergic mechanism

Primary Research Applications of Avermectin B1a Monosaccharide Based on Quantitative Evidence


Pharmacological Probe for Avermectin Resistance Mechanism Studies

Avermectin B1a monosaccharide uniquely enables discrimination between resistance mechanisms by virtue of its larvicidal activity combined with the absence of paralytic effects . In nematode populations exhibiting resistance, researchers can determine whether resistance mutations affect the core larval development inhibition pathway (which the monosaccharide retains) or specifically impact the paralytic signaling cascade (which the monosaccharide lacks). This capability makes the compound an essential tool for characterizing GluCl channel mutations and efflux pump-mediated resistance in parasitic nematodes.

Structure-Activity Relationship (SAR) Scaffold for Novel Antiparasitic Development

As demonstrated in the systematic SAR evaluation of 14 avermectin analogs where a monosaccharide derivative emerged as the most potent compound against H. contortus (fully effective at 0.001 μg/ml) [1], the monosaccharide scaffold provides a synthetically accessible platform for optimizing C-5, C-13, C-22,23, and C-25 substituents. The class-level SAR advantage of monosaccharides over disaccharides for flea activity [2] further positions this compound as a strategic starting point for developing next-generation flea control agents and companion animal endectocides.

C. elegans-Based High-Throughput Screening for Anthelmintic Discovery

With a validated minimum active concentration (MAC) of 0.1 μM against C. elegans , avermectin B1a monosaccharide serves as a reliable positive control and benchmark compound in C. elegans-based screening assays. Its defined activity profile enables standardized, reproducible experimental protocols for high-throughput screening of novel anthelmintic candidates, while its structural simplicity relative to the disaccharide parent facilitates metabolic pathway modeling and resistance mechanism investigations.

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